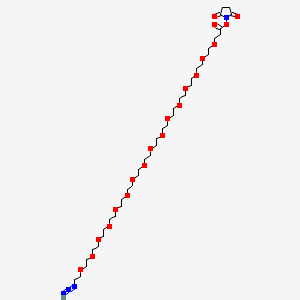
N3-Peg15-CH2CH2NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N3-Peg15-CH2CH2NH2 is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by a polyethylene glycol chain with fifteen ethylene glycol units, terminated with an azide group (N3) on one end and an amine group (CH2CH2NH2) on the other. This compound is known for its versatility and is widely used in various scientific and industrial applications due to its biocompatibility and functional groups that allow for further chemical modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N3-Peg15-CH2CH2NH2 typically involves the following steps:
Polymerization of Ethylene Oxide: The process begins with the polymerization of ethylene oxide to form polyethylene glycol with a specific chain length.
Functionalization with Azide Group: The hydroxyl end groups of the polyethylene glycol are converted to azide groups using reagents such as sodium azide in the presence of a catalyst.
Introduction of Amine Group: The other end of the polyethylene glycol chain is functionalized with an amine group through a reaction with ethylenediamine under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: The azide group (N3) can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Click Chemistry: The azide group is particularly useful in click chemistry, where it reacts with alkynes to form triazoles under mild conditions.
Amine Reactions: The amine group (CH2CH2NH2) can participate in reactions such as acylation, alkylation, and formation of amides and imines.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, alkynes, and copper catalysts are commonly used.
Click Chemistry: Copper(I) catalysts and alkynes are used under mild conditions.
Amine Reactions: Acyl chlorides, alkyl halides, and aldehydes are commonly used reagents.
Major Products:
Triazoles: Formed from click chemistry reactions.
Amides and Imines: Formed from reactions involving the amine group.
科学研究应用
N3-Peg15-CH2CH2NH2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various functionalized PEG derivatives.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and reduce the immunogenicity of therapeutic agents.
Industry: Applied in the production of hydrogels, coatings, and other materials with specific properties
作用机制
The mechanism of action of N3-Peg15-CH2CH2NH2 is primarily based on its functional groups:
Azide Group (N3): Participates in click chemistry reactions, enabling the formation of stable triazole linkages.
Amine Group (CH2CH2NH2): Engages in various chemical reactions, allowing for the attachment of different functional groups or molecules.
Polyethylene Glycol Chain: Provides biocompatibility and enhances the solubility and stability of the compound in biological systems
相似化合物的比较
N3-Peg10-CH2CH2NH2: A shorter chain length variant with similar functional groups.
N3-Peg20-CH2CH2NH2: A longer chain length variant with similar functional groups.
N3-Peg15-CH2CH2OH: A compound with a hydroxyl group instead of an amine group
Uniqueness: N3-Peg15-CH2CH2NH2 is unique due to its specific chain length and the presence of both azide and amine functional groups, which provide versatility in chemical modifications and applications. The balance between chain length and functional groups makes it particularly suitable for applications requiring biocompatibility and functionalization .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66N4O15/c33-1-3-37-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-29-31-51-32-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-38-4-2-35-36-34/h1-33H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZDVBHECGQAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66N4O15 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
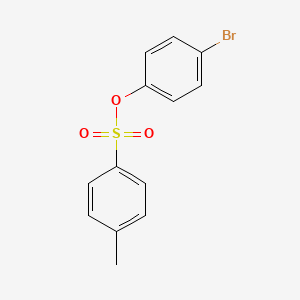
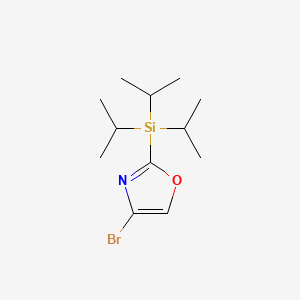
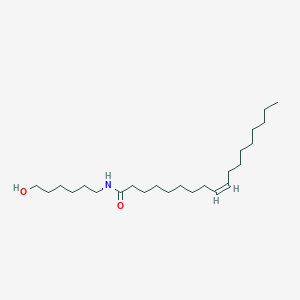
![Methyl 7-[methoxy(methyl)carbamoyl]heptanoate](/img/structure/B8265926.png)
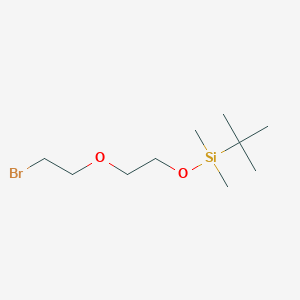
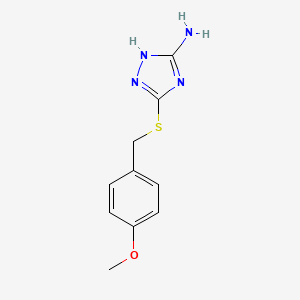
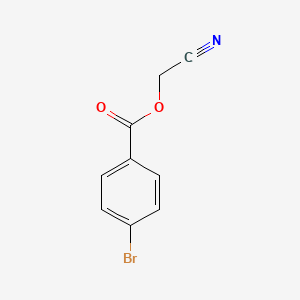
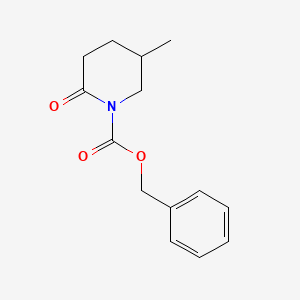
![tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B8265958.png)

![Imino-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B8265981.png)
![2-[2-[2-[2-[2-[2-[3-(2,5-Dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium](/img/structure/B8265989.png)
